molecular formula C20H27N5 B7011203 N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine

Cat. No.: B7011203
M. Wt: 337.5 g/mol
InChI Key: HHUYPZRSWGHIHG-UHFFFAOYSA-N
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Description

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine is a complex organic compound featuring a benzimidazole moiety, a pyrazole ring, and a cyclopentane structure

Properties

IUPAC Name

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-15-23-19-7-3-4-9-20(19)25(15)11-10-21-18-8-5-6-17(18)12-16-13-22-24(2)14-16/h3-4,7,9,13-14,17-18,21H,5-6,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUYPZRSWGHIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC3CCCC3CC4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis of Benzimidazole Derivative

      Starting Materials: 2-methylbenzimidazole, ethyl bromide.

      Reaction: Alkylation of 2-methylbenzimidazole with ethyl bromide in the presence of a base such as potassium carbonate.

      Conditions: Reflux in an aprotic solvent like dimethylformamide (DMF).

  • Formation of Pyrazole Derivative

      Starting Materials: 1-methylpyrazole, formaldehyde.

      Reaction: Mannich reaction to introduce a methyl group at the 4-position of the pyrazole ring.

      Conditions: Acidic conditions using hydrochloric acid as a catalyst.

  • Cyclopentane Ring Formation

      Starting Materials: Cyclopentanone, methylamine.

      Reaction: Reductive amination to form the cyclopentane ring with an amine group.

      Conditions: Hydrogenation in the presence of a catalyst like palladium on carbon.

  • Final Coupling Reaction

      Starting Materials: Benzimidazole derivative, pyrazole derivative, cyclopentane amine.

      Reaction: Nucleophilic substitution to couple the benzimidazole and pyrazole derivatives with the cyclopentane amine.

      Conditions: Mild heating in a polar solvent like ethanol.

Industrial Production Methods

Industrial production of N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using more efficient or reusable catalysts to reduce costs.

    Purification Techniques: Employing advanced chromatography or crystallization methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide.

      Conditions: Aqueous or organic solvents, often under mild heating.

      Products: Oxidized derivatives of the benzimidazole or pyrazole rings.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous conditions, often at low temperatures.

      Products: Reduced forms of the benzimidazole or pyrazole rings, potentially altering biological activity.

  • Substitution

      Reagents: Halogenating agents like bromine or chlorine.

      Conditions: Room temperature or slightly elevated temperatures.

      Products: Halogenated derivatives, which can be further functionalized.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Bromine, chlorine.

    Solvents: Dimethylformamide (DMF), ethanol, acetonitrile.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, potentially forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology

    Antimicrobial Activity: Due to the presence of benzimidazole and pyrazole rings, the compound may exhibit antimicrobial properties against a range of bacterial and fungal pathogens.

    Anticancer Research: The structural features of the compound suggest potential interactions with DNA or proteins involved in cell proliferation, making it a candidate for anticancer drug development.

Medicine

    Pharmacological Studies: The compound can be investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine exerts its effects likely involves interactions with biological macromolecules such as proteins and nucleic acids. The benzimidazole and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of enzymes or receptors.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.

    Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methylbenzimidazole: Shares the benzimidazole core but lacks the additional functional groups.

    1-methylpyrazole: Contains the pyrazole ring but without the extended structure.

    Cyclopentanamine: Features the cyclopentane ring with an amine group but lacks the benzimidazole and pyrazole moieties.

Uniqueness

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine is unique due to its combination of three distinct structural motifs: benzimidazole, pyrazole, and cyclopentane. This combination may confer unique biological activities and chemical reactivity not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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